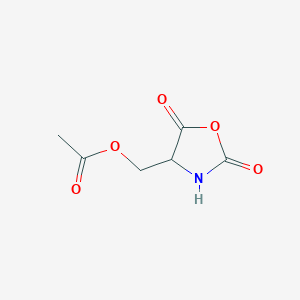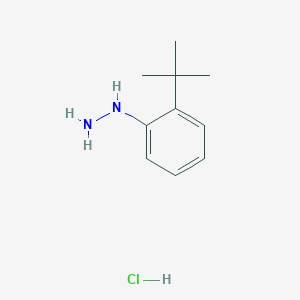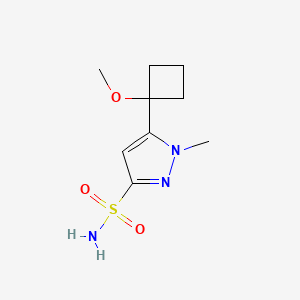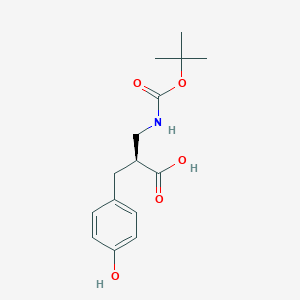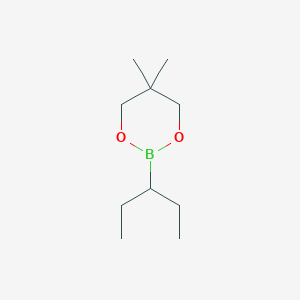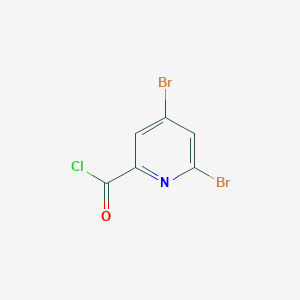
4,6-Dibromopicolinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromopicolinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of picolinic acid, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromopicolinoyl chloride typically involves the bromination of picolinic acid followed by chlorination. One common method includes:
Bromination: Picolinic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 4th and 6th positions.
Chlorination: The resulting 4,6-dibromopicolinic acid is then reacted with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to replace the hydroxyl group with a chloride group, forming this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions
4,6-Dibromopicolinoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives depending on the oxidizing agent used .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 4,6-dibromopicolinic acid or its derivatives.
Oxidation: Formation of various oxidized picolinic acid derivatives.
科学研究应用
4,6-Dibromopicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
作用机制
The mechanism of action of 4,6-Dibromopicolinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes .
相似化合物的比较
Similar Compounds
4,6-Dichloropicolinoyl chloride: Similar structure but with chlorine atoms instead of bromine.
4,6-Dibromopicolinic acid: Lacks the chloride group, making it less reactive in nucleophilic substitution reactions.
4-Bromopicolinoyl chloride: Only one bromine atom, leading to different reactivity and applications .
Uniqueness
4,6-Dibromopicolinoyl chloride is unique due to the presence of both bromine and chloride groups, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also allows for selective reactions that are not possible with other similar compounds.
属性
分子式 |
C6H2Br2ClNO |
|---|---|
分子量 |
299.35 g/mol |
IUPAC 名称 |
4,6-dibromopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Br2ClNO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H |
InChI 键 |
QAEVIRMSCSGEIO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




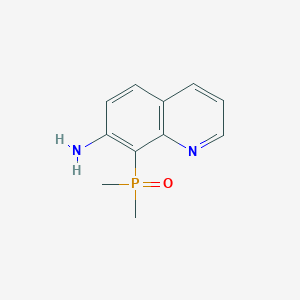
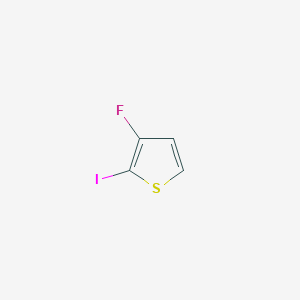
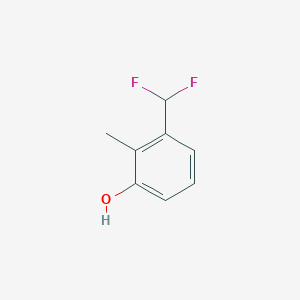


![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
